(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a suitable sugar derivative, followed by the introduction of the purine base. The benzylamino and chloropurinyl groups are then introduced through nucleophilic substitution reactions. The final step involves deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloropurinyl group can be reduced to form a purinyl group.
Substitution: The benzylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the benzylamino group can yield various substituted purines.
Scientific Research Applications
Chemistry: As a nucleoside analog, it can be used in the synthesis of modified nucleic acids.
Biology: It can be used as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal base pairing and inhibit nucleic acid synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural features, such as the benzylamino and chloropurinyl groups, which confer distinct chemical and biological properties. These features may enhance its ability to interact with nucleic acids and enzymes, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18ClN5O4 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18ClN5O4/c18-17-21-14(19-6-9-4-2-1-3-5-9)11-15(22-17)23(8-20-11)16-13(26)12(25)10(7-24)27-16/h1-5,8,10,12-13,16,24-26H,6-7H2,(H,19,21,22)/t10-,12?,13+,16-/m1/s1 |
InChI Key |
HRVFIAYJEMWYTP-ZIWBQIBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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